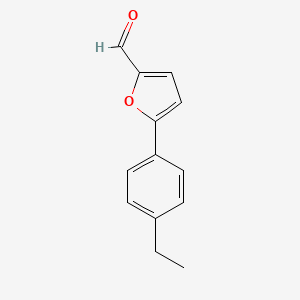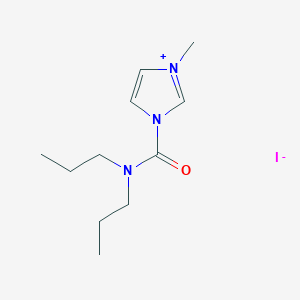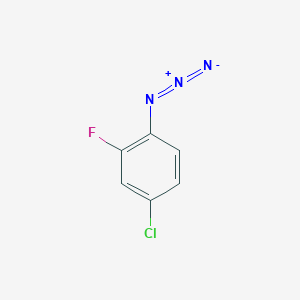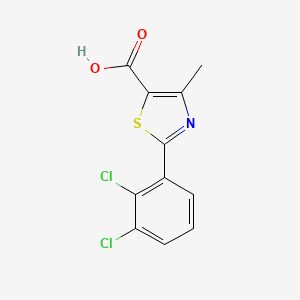
5-(4-Ethylphenyl)furan-2-carbaldehyde
Vue d'ensemble
Description
5-(4-Ethylphenyl)furan-2-carbaldehyde is a compound with a molecular weight of 200.24 g/mol . It is a powder at room temperature . The IUPAC name for this compound is 5-(4-ethylphenyl)-2-furaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12O2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-14)15-13/h3-9H,2H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Applications De Recherche Scientifique
Thermodynamic Properties
5-(4-Ethylphenyl)furan-2-carbaldehyde and its related compounds exhibit significant thermodynamic properties. A study focused on the thermo dynamical properties of related furan-2-carbaldehydes, where the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of these compounds were calculated. This research contributes to the optimization of synthesis, purification, and application processes of these compounds, enhancing the understanding of their theoretical nature (Dibrivnyi et al., 2015).
Chemical Synthesis and Applications
Furan-2-carbaldehydes, including this compound, are essential in chemical synthesis. They are used as biomass-derived chemicals and efficient green C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones, without requiring the protection of hydroxyl, carboxyl, amide, or secondary amino groups. This approach leverages ligand-free photocatalytic C–C bond cleavage, indicating a significant advancement in green chemistry (Yu et al., 2018).
Antimicrobial Activities
The antimicrobial activities of furan-2-carbaldehydes and their derivatives are a key area of interest. A study on novel chitosan Schiff bases, which included derivatives of furan-2-carbaldehydes, demonstrated their antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications of this compound in the development of new antimicrobial agents (Hamed et al., 2020).
Biochemical Applications
In the biochemical domain, derivatives of furan-2-carbaldehydes have shown potential in neuroprotection. Compounds isolated from Gastrodia elata, which include derivatives of furan-2-carbaldehydes, exhibited neuroprotective activity against PC12 cell damage induced by oxidative stress. This suggests that this compound could be explored for its neuroprotective properties (Li et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Furan platform chemicals, which include compounds like 5-(4-Ethylphenyl)furan-2-carbaldehyde, have potential in various fields of research and industry. They are directly available from biomass and can be economically synthesized . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Propriétés
IUPAC Name |
5-(4-ethylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-14)15-13/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSJYWFJKGXZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)


![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)


![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)





